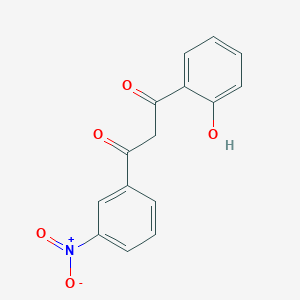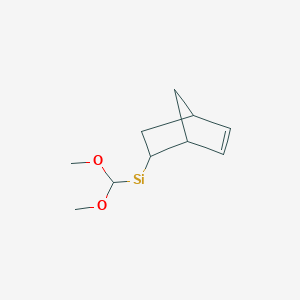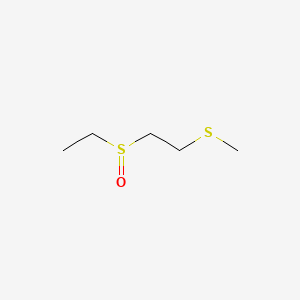![molecular formula C15H18N4O B14329286 N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide CAS No. 101087-46-1](/img/structure/B14329286.png)
N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyridine-4-carbohydrazide under acidic or basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-dimethyl-4-aminopyridine: Another pyridine derivative with similar electronic properties.
Uniqueness
N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide is unique due to the presence of both the dimethylamino group and the carbohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of N’-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
101087-46-1 |
|---|---|
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H18N4O/c1-19(2)14-5-3-12(4-6-14)11-17-18-15(20)13-7-9-16-10-8-13/h3-10,17H,11H2,1-2H3,(H,18,20) |
Clé InChI |
VSCNOCRXXYEQJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


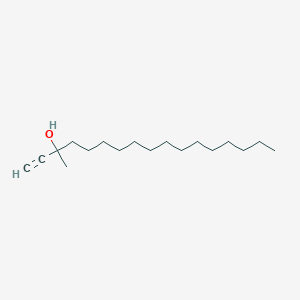
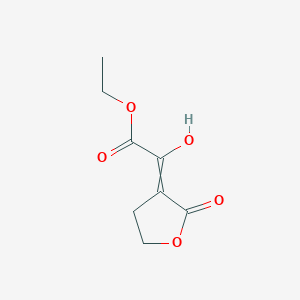
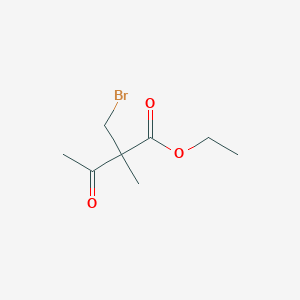
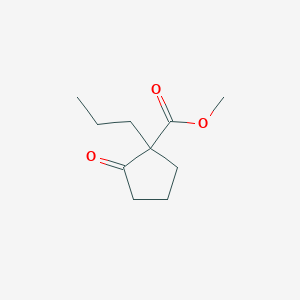
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

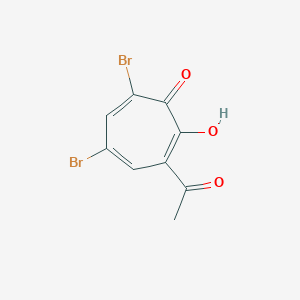
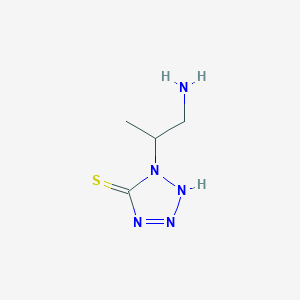
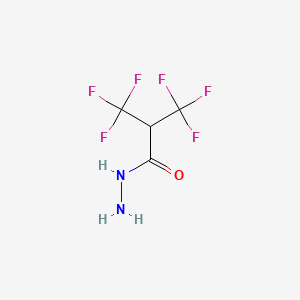
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
